1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
Description
1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative featuring a 3-chloro-2-methylphenyl group at the 1-position and a 4-methoxynaphthalen-1-yl sulfonyl moiety at the 4-position.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-16-19(23)8-5-9-20(16)24-12-14-25(15-13-24)29(26,27)22-11-10-21(28-2)17-6-3-4-7-18(17)22/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNULJTSLJVJPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural configuration, featuring a piperazine ring and various substituents, suggests a range of biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Piperazine Ring : A six-membered cyclic amine known for its versatility in drug design.
- Chloro and Methyl Substituents : These groups enhance the compound's lipophilicity and may affect receptor binding.
- Methoxynaphthalenesulfonyl Group : This moiety potentially increases solubility and reactivity, making it a candidate for various biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures may act as enzyme inhibitors or receptor modulators. The biological activity of 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is hypothesized to involve:
- Enzyme Inhibition : Similar piperazine derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
- Receptor Modulation : The compound may interact with various receptors, including NK(1) receptors, which are implicated in pain and anxiety pathways.
Case Studies and Research Findings
Research has highlighted the biological potential of piperazine derivatives. For instance:
- Piperazine Derivatives as Acetylcholinesterase Inhibitors :
- Structure-Activity Relationship (SAR) Studies :
-
Virtual Screening Approaches :
- Molecular docking studies have been employed to predict the binding modes of piperazine derivatives to various biological targets. These studies suggest that 1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine may exhibit favorable binding characteristics due to its structural features .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and potential activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxynaphthalen-1-yl)methyl-piperazine | Substituted piperazine with methoxy group | Potential NK(1) receptor antagonist |
| 4-(benzyl)-piperazine | Benzyl substitution on piperazine | Moderate receptor activity |
| 1-(6-Methoxynaphthalen-2-yl)sulfonyl-piperidine | Piperidine ring with sulfonyl group | Enzyme inhibition potential |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its naphthalene-based sulfonyl group and chloro-methylphenyl substitution. Comparisons with related piperazine derivatives are summarized in Table 1 .
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Sulfonyl Group Impact : The 4-methoxynaphthalen-1-yl sulfonyl group in the target compound provides extended aromaticity and lipophilicity compared to simpler phenyl or alkyl sulfonyl groups (e.g., ). This may improve membrane permeability or target binding .
- Chloro-Methylphenyl vs. Other Halogenated Substituents : The 3-chloro-2-methylphenyl group offers steric bulk and electron-withdrawing effects, distinct from 5-chloro-2-methylphenyl () or fluorinated analogs (), which may influence receptor selectivity .
Physicochemical Properties
- Melting Points : Sulfonylated piperazines generally exhibit high melting points (>150°C) due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups). For example, reports melting points up to 230°C for benzenesulfonamide derivatives .
- Solubility : The methoxynaphthyl group in the target compound may reduce aqueous solubility compared to smaller aryl sulfonyl analogs (e.g., phenyl or tolyl groups in ) but enhance lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
